molecular formula C21H16ClN3OS B2640543 3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 902909-82-4

3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B2640543
CAS RN: 902909-82-4
M. Wt: 393.89
InChI Key: UYLAVOLLUGAPEX-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems that have been of great interest due to their wide range of biological activities . They exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Future Directions

The future directions in the research of pyrido[2,3-d]pyrimidines involve the construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity . This is a rapidly growing area of organic synthesis .

properties

IUPAC Name

3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3OS/c22-18-11-5-4-9-16(18)14-27-21-24-19-17(10-6-12-23-19)20(26)25(21)13-15-7-2-1-3-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLAVOLLUGAPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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